molecular formula C18H28N2O5S B5412547 1-(4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5412547
M. Wt: 384.5 g/mol
InChI Key: AVHHFZXYYKTGPG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a sulfonyl group, a methoxy group, and a piperidine ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced through a sulfonation reaction, while the piperidine ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple functional groups and a cyclic structure. The ethoxyphenyl and sulfonyl groups are likely to contribute to the compound’s polarity, while the piperidine ring could potentially confer some degree of rigidity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For instance, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions, while the piperidine ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the sulfonyl group could make the compound soluble in polar solvents .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate .

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-25-16-7-9-17(10-8-16)26(22,23)20-11-5-6-15(12-20)18(21)19-14(2)13-24-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHFZXYYKTGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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